molecular formula C16H10FNO3S2 B12448104 5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid

5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid

Cat. No.: B12448104
M. Wt: 347.4 g/mol
InChI Key: PMYHRLOLKAFCSR-UHFFFAOYSA-N
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Description

5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid is a complex organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.

    Introduction of the Fluorobenzamido Group: This step involves the reaction of the bithiophene core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene rings can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Another compound with a fluorobenzamido group and a carboxylic acid group, but with a thiazole ring instead of a bithiophene ring.

    2,2’5’,2’‘-Terthiophene-5,5’'-dicarboxylic acid: A compound with three thiophene rings and two carboxylic acid groups.

Uniqueness

5’-(4-Fluorobenzamido)-[2,3’-bithiophene]-4’-carboxylic acid is unique due to its specific combination of functional groups and the presence of the bithiophene core

Properties

Molecular Formula

C16H10FNO3S2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H10FNO3S2/c17-10-5-3-9(4-6-10)14(19)18-15-13(16(20)21)11(8-23-15)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21)

InChI Key

PMYHRLOLKAFCSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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